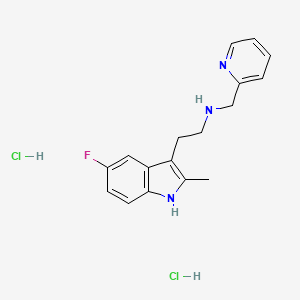
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN3 and its molecular weight is 356.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride is a synthetic molecule that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H19Cl2FN2
- Molecular Weight : 335.24 g/mol
- CAS Number : 1351649-82-5
Structural Features
The compound features an indole ring substituted with a fluorine atom and a pyridine moiety, which may contribute to its biological activities. The presence of the fluorine atom is known to enhance the compound's binding affinity to biological targets due to its electronegative nature.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on HeLa cells using an MTT assay. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| A549 (Lung) | 20 | Apoptosis induction |
| MCF7 (Breast) | 18 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary data suggest it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanism of action for this compound involves:
- Receptor Binding : The indole structure allows for interaction with various receptors, including serotonin receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
Recent Studies
Recent studies have focused on the synthesis and evaluation of derivatives of the compound to enhance its biological activity. For instance, modifications on the pyridine ring have been shown to increase potency against specific cancer cell lines.
Structure-Activity Relationship (SAR)
A SAR analysis revealed that:
- Substituents on the indole ring significantly affect anticancer activity.
- Fluorine substitution enhances binding affinity and selectivity towards cancer cells.
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.2ClH/c1-12-15(16-10-13(18)5-6-17(16)21-12)7-9-19-11-14-4-2-3-8-20-14;;/h2-6,8,10,19,21H,7,9,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRRHUOHHYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














